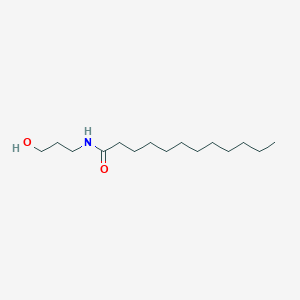

N-(3-hydroxypropyl)dodecanamide

Description

Contextualization of N-Acylamide Structures and Functions

N-Acylamides are defined by their characteristic amide bond, which links a fatty acyl group to a primary amine. wikipedia.org This fundamental structure gives rise to a vast family of molecules with a wide spectrum of properties and biological roles. wikipedia.org The diversity of N-acylamides stems from the variability in both the acyl chain and the amine head group. The length, degree of saturation, and branching of the fatty acid chain influence the molecule's lipophilicity and its interactions with biological membranes and proteins. researchgate.net

In the realm of biology, N-acylamides are recognized as important signaling molecules involved in a plethora of physiological processes. wikipedia.orgnih.gov These include roles in inflammation, cell migration, pain sensation, and metabolic regulation. researchgate.netnih.gov A well-known subclass, the N-acylethanolamines (NAEs), includes the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), which plays a crucial role in neurotransmission. wikipedia.orgnih.govnih.gov Other NAEs, such as N-palmitoylethanolamine and N-oleoylethanolamine, are noted for their anti-inflammatory and anorexic activities, respectively. nih.govnih.gov The biosynthesis and degradation of these molecules are tightly regulated by specific enzymes, highlighting their importance in maintaining cellular and physiological homeostasis. nih.govnih.gov

Positioning of N-(3-hydroxypropyl)dodecanamide within the N-Acylamide Landscape

This compound is a member of the fatty acid amide family. Its structure is composed of a 12-carbon saturated fatty acid, dodecanoic acid (commonly known as lauric acid), connected to a 3-amino-1-propanol headgroup via an amide linkage. ontosight.aiontosight.ai This positions it as a structural analog to the N-acylethanolamines, with the key distinction being the presence of a propyl group instead of an ethyl group separating the amide nitrogen and the terminal hydroxyl group.

This seemingly minor structural variation can have significant implications for the molecule's physical and chemical properties, including its polarity, flexibility, and potential biological interactions. The amphiphilic nature of this compound, with its hydrophobic dodecyl tail and hydrophilic hydroxyl-containing headgroup, suggests its potential utility in applications requiring surface activity, such as in the formulation of emulsions and detergents. ontosight.aiontosight.ai

Research Trajectories and Academic Significance of this compound

The research surrounding this compound and its close relatives has followed a path from industrial applications to potential biological relevance. The structural characteristics of these compounds make them suitable for use as surfactants and in personal care products. ontosight.aiontosight.ai

From a more academic standpoint, the synthesis and study of this compound contribute to a deeper understanding of structure-activity relationships within the broader N-acylamide class. While its specific biological functions are not as extensively documented as those of some other N-acylamides, its structural similarity to known bioactive lipids suggests that it may interact with biological systems. The exploration of such interactions is an ongoing area of research.

Below is a table summarizing the key chemical properties of this compound's isomer, N-(2-hydroxypropyl)dodecanamide, for which more data is publicly available.

| Property | Value |

| Molecular Formula | C15H31NO2 |

| Molecular Weight | 257.41 g/mol |

| Melting Point | 65-66 °C |

| Boiling Point | 418.277 °C at 760 mmHg |

| Flash Point | 206.767 °C |

| Density | 0.92 g/cm³ |

| pKa (Predicted) | 14.56 ± 0.20 |

Data for N-(2-hydroxypropyl)dodecanamide, an isomer of the subject compound. lookchem.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

23054-71-9 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)dodecanamide |

InChI |

InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-12-15(18)16-13-11-14-17/h17H,2-14H2,1H3,(H,16,18) |

InChI Key |

SVGRDQJZQVRBPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCCCO |

Origin of Product |

United States |

Synthetic Methodologies and Rational Design of N Acylamide Analogues

Established Reaction Pathways for the Synthesis of N-(3-hydroxypropyl)dodecanamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a dodecanoic acid moiety and 3-amino-1-propanol. Several established chemical routes facilitate this transformation, each offering distinct advantages.

A prevalent method involves the acylation of 3-amino-1-propanol using an activated form of dodecanoic acid, such as dodecanoyl chloride. This reaction, a type of Schotten-Baumann reaction, is typically performed under alkaline conditions to neutralize the hydrochloric acid byproduct. nih.gov The use of acyl chlorides is a standard industrial process for creating N-acyl-amino acids, though it often requires solvents like acetone (B3395972) and generates stoichiometric amounts of salt waste. nih.gov

Another common strategy is the direct condensation of dodecanoic acid with 3-amino-1-propanol. This reaction often requires coupling agents typically used in peptide synthesis to activate the carboxylic acid. nih.gov While effective on a laboratory scale, the cost of these reagents can be a limitation for large-scale industrial production. nih.gov

The aminolysis of fatty acid esters, such as methyl dodecanoate, with 3-amino-1-propanol provides an alternative pathway. This method is a viable route for producing various amides and can be catalyzed to achieve high conversion.

Table 1: Comparison of Established Synthetic Pathways for this compound

| Reaction Pathway | Reactants | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acylation with Acyl Chloride | Dodecanoyl chloride, 3-amino-1-propanol | Base (e.g., NaOH), Schotten-Baumann conditions | High reactivity, well-established | Use of hazardous reagents (e.g., thionyl chloride or phosgene (B1210022) for acyl chloride synthesis), formation of salt byproducts. nih.gov |

| Direct Amidation with Coupling Agents | Dodecanoic acid, 3-amino-1-propanol | Peptide coupling agents (e.g., DCC, EDC) | High yields, controlled conditions | High cost of coupling agents, not ideal for large-scale synthesis. nih.gov |

| Aminolysis of Esters | Methyl dodecanoate, 3-amino-1-propanol | Catalyst (e.g., base), heat | Avoids harsh chlorinating agents | May require forcing conditions to drive to completion |

Strategies for Structural Diversification and Analogue Generation

The molecular structure of this compound allows for systematic modifications to generate analogues, which is a key strategy in fields like medicinal chemistry and materials science to explore structure-activity relationships. researchgate.netresearchgate.net Nature often employs the strategy of modifying a core scaffold with various enzymes to create structural diversity. researchgate.net

Key strategies for diversification include:

Varying Acyl Chain Length and Saturation: The C12 dodecanoyl chain can be replaced with other fatty acyl groups of varying lengths (e.g., from short-chain C2 to long-chain C30) and degrees of unsaturation. nih.gov This modulates the lipophilicity and physical properties of the resulting N-acylamide.

Modification of the Amine Headgroup: The 3-amino-1-propanol moiety can be substituted with a wide range of other primary amines, including aliphatic amines, anilines, and amino acids. researchgate.netnih.gov This allows for the introduction of different functional groups and charges.

Isomeric Variation: Using isomers of the alcoholamine, such as 1-amino-2-propanol or 2-amino-1-propanol, would result in regioisomeric products with potentially different biological activities and physical properties.

Table 2: Examples of Structural Diversification Strategies

| Modification Site | Original Group | Example Modifications | Resulting Analogue Class |

|---|---|---|---|

| Acyl Chain | Dodecanoyl (C12:0) | Octanoyl (C8:0), Oleoyl (C18:1), Short-chain fatty acids (e.g., C5:1) nih.gov | N-acylamide homologues and analogues |

| Amine Moiety | 3-amino-1-propanol | Phenylalanine, Tyrosine, Tryptophan nih.gov | N-acyl amino acids |

| Amine Moiety | 3-amino-1-propanol | Butylamine, Hexylamine, 4-(2-aminoethyl)morpholine (B49859) researchgate.net | N-acyl alkylamides |

Chemo-Enzymatic and Biocatalytic Approaches in N-Acylamide Synthesis

To overcome the drawbacks of traditional chemical synthesis, such as the use of hazardous chemicals and the generation of waste, biocatalytic methods have emerged as a greener alternative. nih.gov These methods utilize enzymes, primarily lipases and acyltransferases, to catalyze the formation of amide bonds under mild conditions. nih.govresearchgate.netnih.gov

Lipase-Catalyzed Synthesis: Lipases are widely used for N-acylamide synthesis in non-aqueous media. conicet.gov.ar They can catalyze the direct aminolysis of fatty acid esters with amines. For instance, lipase-catalyzed aminolysis of ethyl acrylate (B77674) has been used to produce N-hydroxyalkylacrylamides. conicet.gov.ar This approach benefits from the high selectivity of the enzyme, which can lead to purer products and fewer side reactions.

Acyltransferase-Catalyzed Synthesis: Acyltransferases, such as the one from Mycobacterium smegmatis (MsAcT), are effective biocatalysts for N-acylation reactions in aqueous environments. researchgate.net These enzymes can use various acyl donors to acylate a broad range of primary amines with excellent yields, often in very short reaction times. researchgate.net

ATP-Dependent Enzymatic Synthesis: Some enzymatic strategies require adenosine (B11128) triphosphate (ATP) to activate the carboxylic acid. researchgate.netnih.gov Enzymes like acyl-adenylating enzymes or N-acyl amino acid synthases form a high-energy acyl-adenylate intermediate, which then reacts with the amine. nih.govrsc.org This method mimics natural biosynthetic pathways. rsc.org

The combination of chemical synthesis to create precursors followed by enzymatic modification is known as a chemo-enzymatic approach. nih.govnih.govmdpi.com This strategy leverages the flexibility of chemical synthesis and the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov

Supramolecular Chemistry and Molecular Self Assembly Phenomena

Fundamental Mechanisms of Self-Assembly for N-(3-hydroxypropyl)dodecanamide

The self-assembly of this compound into larger, ordered structures is a phenomenon governed by a delicate interplay of non-covalent interactions. These interactions dictate the formation and morphology of the resulting aggregates.

Elucidation of Intermolecular Hydrogen Bonding Networks in Aggregate Formation

The primary driving force for the self-assembly of this compound is the formation of intermolecular hydrogen bonds. The amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the terminal hydroxyl group (-OH) also participates in hydrogen bonding. This network of hydrogen bonds facilitates the association of individual molecules into larger, more stable supramolecular structures. In related N-(hydroxy)peptide systems, it has been observed that N-(hydroxy)amides can favor trans amide conformers and participate in strong interstrand hydrogen bonds, a principle that likely extends to the self-assembly of this compound.

Analysis of Molecular Packing Arrangements within Self-Assembled Fibrillar Networks (SAFiNs)

In apolar fluids, this compound self-assembles to form self-assembled fibrillar networks (SAFiNs). Investigations using X-ray scattering have shown that the gelation process is a result of precipitation. nih.gov This process leads to the formation of large, interconnected aggregates. These aggregates are the building blocks of the gel network. While detailed crystallographic data for this compound is not extensively available, the formation of fibrillar structures is a common motif for many low-molecular-weight gelators, driven by the directional nature of hydrogen bonding and van der Waals interactions between the alkyl chains.

Impact of Alkanoyl Chain Length and Hydroxyl Group Position on Self-Assembly

While this article focuses on the C12 chain of dodecanamide, studies on related N-alkyl amides and other amphiphiles have demonstrated that the length of the alkanoyl chain is a critical parameter in self-assembly. Generally, longer alkyl chains lead to stronger van der Waals interactions, which can influence the stability and morphology of the self-assembled structures. The position of the hydroxyl group is also crucial as it affects the geometry of the hydrogen bonding network. Different hydroxyl positions can lead to variations in the packing of the molecules and, consequently, the properties of the resulting aggregates.

Gelation Properties and Rheological Characterization of this compound Systems

The self-assembly of this compound in certain solvents leads to the formation of organogels. The macroscopic properties of these gels are a direct consequence of the underlying microscopic network structure.

Investigation of Critical Gelation Concentrations (CGCs) and Sol-Gel Transitions

The critical gelation concentration (CGC) is the minimum concentration of the gelator required to form a stable gel. For this compound, the CGC is dependent on the solvent used. The sol-gel transition is typically thermoreversible, with the gel forming upon cooling a solution of the amide and melting back into a sol upon heating. This transition is associated with the formation and dissolution of the SAFiN structure. Specific CGC values for this compound in various solvents are presented in the table below.

| Solvent | Critical Gelation Concentration (CGC) |

| Data not available in search results | Data not available in search results |

Exploration of Thixotropic Behavior and Viscoelastic Recovery Mechanisms

Organogels formed from this compound exhibit notable thixotropic properties. nih.gov Thixotropy is the time-dependent shear thinning property where a material's viscosity decreases under shear stress and then recovers when the stress is removed. Rheological studies, including hysteresis loop tests, have been used to characterize this behavior. researchgate.net

When subjected to shear flow, the large, interconnected aggregates within the gel disentangle and align in the direction of the flow, leading to a decrease in viscosity. nih.gov Importantly, the shear does not appear to break down the individual aggregates themselves. nih.gov Upon cessation of the shear, the connections between the aggregates are rapidly re-established due to thermal fluctuations and gravity, allowing the gel structure and its elastic properties to recover. nih.gov This process of alignment under flow and subsequent reformation of the network is the fundamental mechanism behind the observed thixotropy. nih.gov The viscoelastic properties, which describe a material's ability to store and dissipate energy, can be quantitatively tuned in such systems. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Self-Assembled Systems

The characterization of self-assembled systems relies on a suite of advanced analytical techniques. These methods provide insights into the non-covalent interactions, spatial arrangements, and macroscopic morphologies that define these structures.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Profiling

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for probing the hydrogen bonding interactions that are critical in the self-assembly of amide-containing molecules. The vibrational frequencies of N-H and C=O groups are particularly sensitive to their involvement in hydrogen bonds. For instance, in self-assembled structures, a shift in the amide I band (primarily C=O stretching) to lower wavenumbers and changes in the N-H stretching and bending vibrations would indicate the formation of intermolecular hydrogen bonds. While general principles of amide-based hydrogen bonding are understood, specific data from IR or FTIR studies on this compound are not available to create a detailed hydrogen bonding profile.

X-ray Diffraction (XRD) and Small Angle Neutron Scattering (SANS) for Molecular Packing Analysis

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure and molecular packing in solid-state materials. mdpi.com For self-assembled systems, XRD can reveal information about the arrangement of molecules, such as bilayer formation and the packing density of the hydrophobic chains. Small-Angle Neutron Scattering (SANS) is complementary to XRD and is particularly useful for studying the structure and interactions of self-assembled aggregates in solution. It can provide information on the size, shape, and aggregation number of micelles or other structures. Currently, there are no published XRD or SANS studies focused on the molecular packing of this compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Helical Organization

Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, are employed to investigate the formation of chiral superstructures, like helical fibers or ribbons, from achiral or chiral molecules. A CD signal would indicate the presence of a preferred helical arrangement in the self-assembled state. For example, studies on other self-assembling systems, such as certain peptides, have shown distinct CD signatures corresponding to the formation of helical bundles. smolecule.com However, without a chiral center in this compound or the influence of a chiral environment, significant CD signals would not be expected. There is no available literature reporting on the chiroptical properties of self-assembled this compound.

Microscopic Techniques for Morphological Characterization (e.g., Optical Microscopy, Atomic Force Microscopy)

Microscopy techniques are vital for visualizing the morphology of self-assembled structures. Optical microscopy can be used for preliminary observations of larger aggregates, while Atomic Force Microscopy (AFM) provides high-resolution imaging of surfaces at the nanoscale. u-tokyo.ac.jp AFM can reveal the shape and dimensions of self-assembled structures, such as fibers, ribbons, or vesicles. Although the principles of using microscopy for morphological characterization are well-established, there are no specific published images or detailed morphological studies of self-assembled this compound.

Biological Interactions and Mechanistic Insights Preclinical and in Vitro Studies

Modulation of Enzymatic Pathways by N-Acylamide Derivatives

N-(3-hydroxypropyl)dodecanamide belongs to the broad class of N-acylamides, which are structurally similar to endogenous bioactive lipids. A key enzyme involved in the metabolism of such lipids is the N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is a lysosomal hydrolase that plays a crucial role in the degradation of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide (B1667382) and the anti-inflammatory compound N-palmitoylethanolamine. dergipark.org.trnih.gov The enzyme operates optimally in an acidic environment, which is consistent with its localization within lysosomes. dergipark.org.tr

NAAA exhibits substrate preference, degrading various bioactive fatty acid amides to their corresponding fatty acids and ethanolamine. Its highest activity is observed with N-palmitoylethanolamine, followed by other NAEs such as N-myristoylethanolamine, N-lauroylethanolamine, N-stearoylethanolamine, and N-arachidonoylethanolamine. nih.govnih.gov Given that this compound contains a dodecanoyl (C12) acyl chain, similar to N-lauroylethanolamine, it is plausible that it could serve as a substrate or modulator of NAAA. The hydrolysis of N-lauroylethanolamine by NAAA has been documented, suggesting that the enzyme can process N-acylamides with a C12 fatty acid chain. nih.gov However, direct preclinical studies investigating the specific interaction between this compound and NAAA are not extensively available in the current literature. Such studies would be essential to determine if this compound is a substrate, inhibitor, or has no significant effect on NAAA activity.

The endocannabinoid system (ECS) is a complex cell-signaling network comprising cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation. nih.gov N-acylamides, particularly N-acylethanolamines, are integral components of the ECS. For instance, anandamide (N-arachidonoylethanolamine) is a well-known endocannabinoid that binds to and activates cannabinoid receptors. researchgate.net

Other N-acylamides, while not always binding directly to cannabinoid receptors, can influence the ECS through various mechanisms. These "endocannabinoid-like" molecules, such as N-palmitoylethanolamine and N-oleoylethanolamine, can modulate the activity of other receptors like peroxisome proliferator-activated receptor-alpha (PPARα) and transient receptor potential vanilloid type 1 (TRPV1). researchgate.net They can also exert an "entourage effect" by inhibiting the enzymatic degradation of endocannabinoids, thereby increasing their synaptic levels and prolonging their action.

As this compound is an N-acylamide, it has the potential to interact with the ECS. Its structural similarity to endogenous N-acylamides suggests that it could potentially modulate the activity of enzymes like fatty acid amide hydrolase (FAAH) or NAAA, which are key regulators of endocannabinoid levels. nih.gov However, without specific preclinical data on this compound, its precise influence on ECS components remains a subject for future investigation.

Interactions at Biological Interfaces and Biocompatibility Considerations

The interaction of synthetic compounds with biological systems is a critical area of investigation, particularly for molecules designed for use in personal care, pharmaceutical, or industrial applications where human contact is anticipated. The biocompatibility of a compound, defined as its ability to perform its intended function without eliciting an undesirable local or systemic effect in the host, is a key determinant of its safety and utility. For this compound, a comprehensive understanding of its interactions at biological interfaces, such as the skin, is essential. However, a review of the available scientific literature reveals a significant lack of specific in vitro or preclinical studies focused on this particular molecule.

In the absence of direct experimental data for this compound, the scientific community often draws preliminary hypotheses based on the behavior of structurally similar molecules. This compound is a non-ionic surfactant, characterized by a long hydrophobic dodecyl chain and a hydrophilic headgroup containing an amide and a hydroxyl group. The interactions of surfactants with the skin are complex and can range from benign to irritant, depending on their chemical structure and concentration.

Generally, non-ionic surfactants are considered to be milder on the skin compared to their ionic counterparts. nih.gov Their interaction with the stratum corneum, the outermost layer of the epidermis, is a key factor in determining their potential for irritation. Surfactants can interact with both the proteins and lipids in the stratum corneum, potentially disrupting the skin's barrier function. nih.gov This can lead to increased transepidermal water loss and the penetration of the surfactant itself or other environmental substances into deeper skin layers, where they may interact with viable cells like keratinocytes and fibroblasts. nih.gov

In vitro studies on various surfactants have utilized cultured human skin fibroblasts and keratinocytes to assess cytotoxicity and irritation potential. nih.gov Assays measuring cell viability, such as the Neutral Red Uptake (NRU) and Alamar Blue (AB) assays, are common methods to quantify the cytotoxic effects of substances on these skin cells. nih.gov Furthermore, models using three-dimensional reconstructed human epidermis, such as EpiDerm™, allow for the testing of topical formulations in a manner that more closely mimics in vivo skin exposure. mattek.com

While these general principles and methodologies for assessing surfactant biocompatibility are well-established, it is crucial to reiterate that specific data for this compound is not available. Therefore, any discussion on its specific biological interactions and biocompatibility remains speculative pending dedicated scientific investigation. Future research employing the aforementioned in vitro models would be necessary to elucidate the precise nature of this compound's interaction with biological interfaces and to generate the data required for a thorough biocompatibility assessment.

Applications in Advanced Functional Materials and Technologies

Design and Formulation in Colloidal Systems and Nanostructures

There is currently no publicly available scientific literature that specifically details the use of N-(3-hydroxypropyl)dodecanamide in the following applications:

Functionalization for Biomedical Imaging Modalities

There is currently no publicly available scientific literature that describes the application of this compound in the following areas of biomedical imaging:

Interfacial Phenomena in Materials Science

Selective Adsorption Mechanisms on Mineral Surfaces in Flotation Processes

The efficacy of a collector in froth flotation hinges on its ability to selectively adsorb onto the surface of a target mineral, rendering it hydrophobic, while leaving other minerals in the slurry hydrophilic. The adsorption of this compound onto a mineral surface is governed by a combination of physical and chemical interactions, largely dictated by the mineral's surface chemistry and the slurry's pH.

The primary adsorption mechanisms for an amphiphilic molecule like this compound are expected to involve:

Chemisorption: The amide group in the molecule's head can potentially form chemical bonds with certain metallic cations on the mineral surface. This interaction is highly specific to the mineral's crystalline structure and the electronic configuration of its surface atoms.

Physisorption: This is a dominant mechanism for many non-ionic surfactants. It is driven by weaker intermolecular forces:

Hydrogen Bonding: The hydroxyl (-OH) and amide (-CONH-) groups in the head of this compound are capable of forming hydrogen bonds with oxygen or hydroxyl sites on the surface of oxide and silicate (B1173343) minerals (e.g., quartz).

Electrostatic Interactions: While formally a non-ionic molecule, the amide group has a dipole moment and can be protonated under acidic conditions, acquiring a positive charge. This would allow for electrostatic attraction to negatively charged mineral surfaces. The surface charge of most minerals is pH-dependent. For instance, quartz has a point of zero charge (PZC) around pH 2-3, meaning its surface is negatively charged at typical flotation pH values (above 4). researchgate.net

Hydrophobic Interactions: The C12 alkyl chain (dodecyl group) is the primary driver for removing the mineral particle from the aqueous phase. Once a few molecules are adsorbed, the hydrophobic tails can associate with each other on the mineral surface, creating a more densely packed and highly hydrophobic layer.

The selectivity of this compound would arise from the specific combination and strength of these interactions with different minerals. For example, it might show a strong affinity for a mineral where both hydrogen bonding and electrostatic attraction are favorable, while having a weak affinity for another mineral where such interactions are not possible.

Understanding Hydrophobicity Modulation for Material Separation

The adsorption of this compound onto a mineral surface directly modulates its hydrophobicity. The degree of this change determines the efficiency of the material separation in flotation. The key to this modulation is the orientation of the adsorbed molecules: the hydrophilic headgroup anchors to the mineral surface, while the hydrophobic dodecyl tail orients outwards, into the aqueous phase. This effectively transforms the mineral's surface from hydrophilic to hydrophobic.

The extent of hydrophobicity can be quantified by the contact angle of an air bubble on the mineral surface in water. A higher contact angle indicates greater hydrophobicity and a stronger attachment of the mineral particle to air bubbles, leading to better flotation recovery.

While direct research data for this compound is not available in the reviewed literature, the behavior of dodecylamine (B51217) (DDA), a cationic collector with the same C12 hydrophobic chain, on quartz can provide a valuable illustrative model. The data shows that flotation recovery is highly dependent on both collector concentration and pH.

Interactive Data Table: Illustrative Flotation Recovery of Quartz with a C12 Collector (Dodecylamine)

This table illustrates the typical response of a silicate mineral (quartz) to a collector with a C12 alkyl chain. The flotation recovery is shown as a function of collector concentration and slurry pH. It is important to note that this data is for dodecylamine and serves as a proxy to understand the potential behavior of this compound. nih.govmdpi.com

| Collector Concentration (mol/L) | pH | Quartz Recovery (%) |

| 2.5 x 10⁻⁵ | 4.0 | ~30 |

| 2.5 x 10⁻⁵ | 7.0 | ~45 |

| 2.5 x 10⁻⁵ | 10.0 | ~60 |

| 5.0 x 10⁻⁵ | 4.0 | ~40 |

| 5.0 x 10⁻⁵ | 7.0 | ~65 |

| 5.0 x 10⁻⁵ | 10.1 | ~93 |

| 8.0 x 10⁻⁴ | 10.1 | 93.7 |

| 8.0 x 10⁻⁴ | 11.9 | 56.8 |

Note: Data is compiled for illustrative purposes from studies on dodecylamine. nih.govmdpi.com

The presence of the hydroxypropyl amide headgroup in this compound would likely modify this behavior. The hydroxyl group could enhance adsorption on certain oxide minerals through hydrogen bonding, potentially increasing selectivity against minerals where this interaction is less favorable. Furthermore, as a non-ionic (or weakly cationic) surfactant, its performance might be less sensitive to water hardness (multivalent cations) compared to anionic collectors like fatty acids. The larger, non-ionic headgroup might also influence the packing of the molecules on the mineral surface, affecting the ultimate hydrophobicity and, consequently, the flotation recovery.

Computational Chemistry and in Silico Modeling Approaches

Molecular Dynamics Simulations for Self-Assembly Prediction

Molecular dynamics (MD) simulations are a cornerstone of computational research on amphiphilic molecules like N-(3-hydroxypropyl)dodecanamide. youtube.com These simulations model the movement of atoms and molecules over time, governed by the principles of classical mechanics, allowing for the prediction of complex processes such as self-assembly. youtube.com For this compound, MD simulations can elucidate the formation of micelles, bilayers, and other aggregate structures in various solvents.

By simulating a system containing multiple this compound molecules and a solvent (e.g., water), researchers can observe the spontaneous organization of these molecules. The hydrophobic dodecyl chains tend to aggregate to minimize contact with water, while the hydrophilic hydroxypropyl head groups remain exposed to the aqueous environment. This process is driven by the hydrophobic effect and hydrogen bonding capabilities of the amide and hydroxyl groups.

MD simulations can provide detailed information on:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Aggregate Morphology: The shape and size of the self-assembled structures (spherical, cylindrical micelles, etc.).

Thermodynamics of Micellization: The free energy changes associated with self-assembly.

Force fields, which are sets of parameters describing the potential energy of the system, are crucial for the accuracy of MD simulations. For alkanolamides, specialized force fields have been developed to accurately model the intermolecular interactions, including hydrogen bonding. researchgate.net

Table 1: Illustrative Output from Molecular Dynamics Simulations of this compound Self-Assembly

| Simulation Parameter | Predicted Outcome | Significance |

| System | This compound in water | Predicts behavior in aqueous environments. |

| Aggregate Morphology | Spherical Micelles | Indicates the likely structure formed above the CMC. |

| Average Aggregation Number | 50-100 molecules | Describes the typical size of the micelles. |

| Radius of Gyration | 1.5 - 2.5 nm | Provides a measure of the compactness of the micelles. |

Note: The data in this table is illustrative and represents the type of results that would be obtained from MD simulations. Specific values would depend on the simulation conditions and force field used.

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For this compound, DFT calculations can provide valuable insights into its reactivity, intermolecular interaction energies, and spectroscopic properties. These calculations are based on the electron density of the molecule, offering a balance between accuracy and computational cost.

Key applications of DFT for studying this compound include:

Geometric Optimization: Determining the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. nih.gov

Intermolecular Interactions: Quantifying the strength of hydrogen bonds and van der Waals forces between this compound molecules or with other molecules in its environment.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule, which can be used to validate experimental data.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Electronic Property | Calculated Value (Illustrative) | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the highest energy electrons, related to the ability to donate electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied state, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates the chemical reactivity and electronic excitation energy. |

| Dipole Moment | 4.5 D | Quantifies the overall polarity of the molecule. |

Note: The data in this table is for illustrative purposes to show the type of information generated by DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and an observed activity or property.

For this compound and its analogs, QSAR and QSPR models can be developed to optimize its design for specific applications. For example, by systematically modifying the chemical structure (e.g., changing the length of the alkyl chain or modifying the head group) and calculating various molecular descriptors, it is possible to build models that predict properties such as:

Surface tension reduction

Emulsifying ability

Biodegradability

Toxicity

The process involves:

Creating a dataset of related compounds with known properties.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric).

Using statistical methods like multiple linear regression or machine learning to build a predictive model.

Validating the model to ensure its predictive power.

Table 3: Illustrative QSPR Model for a Property of Alkanolamides

| Molecular Descriptor | Coefficient (Illustrative) | Importance |

| Carbon Chain Length | +0.85 | Longer chains increase the property value. |

| Polar Surface Area | -0.42 | Increased polarity decreases the property value. |

| Molecular Weight | +0.21 | Higher molecular weight slightly increases the property. |

| Model Equation (Illustrative): | Property = 0.85(Chain Length) - 0.42(Polar Surface Area) + 0.21*(Molecular Weight) + Constant |

Note: This table and equation are hypothetical examples to illustrate the structure of a QSPR model.

Through these in silico approaches, researchers can screen virtual libraries of this compound derivatives to identify candidates with enhanced performance, thereby accelerating the research and development process and reducing the need for extensive experimental work.

Conclusion and Future Directions in N 3 Hydroxypropyl Dodecanamide Research

Synthesis of Current Academic Understanding and Knowledge Gaps

The current academic understanding of N-(3-hydroxypropyl)dodecanamide is minimal and largely inferred from the general properties of the broader class of fatty acid amides. There is a clear knowledge gap regarding its specific physicochemical properties, spectral data, and biological activity.

Identification of Promising Avenues for Future Scholarly Inquiry

The lack of information presents several opportunities for future research. A primary avenue would be the synthesis and full characterization of this compound. Subsequent studies could then investigate its potential applications, drawing parallels from related compounds. For example, its surfactant properties could be explored for use in personal care products or as a drug delivery vehicle.

Broader Implications for the Advancement of Lipid Amide Science and Technology

The systematic study of currently under-documented lipid amides like this compound is crucial for the comprehensive advancement of lipid science. Each new compound that is characterized adds to the collective understanding of structure-activity relationships within this class of molecules, potentially unlocking new technologies and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-hydroxypropyl)dodecanamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amidation of dodecanoic acid with 3-hydroxypropylamine, using coupling agents like EDC/NHS to activate the carboxyl group (common in peptide chemistry) . Solvent choice (e.g., anhydrous DMF or THF) and temperature control (25–40°C) are critical to minimize side reactions such as esterification. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is advised. Yield optimization studies suggest a molar ratio of 1:1.2 (acid:amine) with 85–90% efficiency under inert atmospheres .

Q. How can the structural integrity of this compound be validated?

- Methodological Answer : Use Fourier-transform infrared spectroscopy (FTIR) to confirm amide bond formation (C=O stretch at ~1640 cm⁻¹, N–H bend at ~1550 cm⁻¹) . Nuclear magnetic resonance (NMR) is essential for verifying the hydroxypropyl moiety: ¹H NMR should show a triplet for the –CH₂–OH group (δ 3.5–3.7 ppm) and a singlet for the amide proton (δ 6.1–6.3 ppm). Mass spectrometry (ESI-MS) can confirm molecular weight (theoretical m/z: 285.4 for [M+H]⁺) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Structural analogs like N-(3-hydroxypropyl) bile acid amides exhibit antimicrobial and antifungal properties, attributed to membrane disruption via hydrophobic interactions . To test these activities, use broth microdilution assays (e.g., MIC determination against Candida albicans or Staphylococcus aureus). Include positive controls (e.g., amphotericin B) and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) using MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in gelation behavior data for this compound analogs?

- Methodological Answer : Gelation properties depend on solvent polarity and molecular self-assembly. For reproducibility, standardize solvent purity (e.g., HPLC-grade toluene or DMSO) and concentration (5–20 mM). Use rheometry to measure storage (G') and loss (G'') moduli. X-ray diffraction and molecular dynamics simulations can clarify packing patterns, as seen in bile acid amide studies . Discrepancies in literature may arise from impurities (e.g., residual amines); thus, enforce strict HPLC purity thresholds (>98%) .

Q. What experimental strategies enable comparative analysis of surfactant properties between this compound and its structural analogs?

- Methodological Answer : Compare critical micelle concentration (CMC) using surface tension measurements (Wilhelmy plate method). For analogs like Lauramidopropyl dimethylamine (CAS 3179-80-4), note that dimethylamino groups enhance water solubility but reduce thermal stability . Use dynamic light scattering (DLS) to assess micelle size distribution and zeta potential for colloidal stability. Computational tools (e.g., COSMO-RS) can predict solubility parameters and interfacial activity .

Q. How can researchers design in vitro studies to evaluate the compound’s impact on lipid membranes?

- Methodological Answer : Employ liposome models (e.g., DOPC/cholesterol vesicles) and monitor membrane permeability via calcein leakage assays. Fluorescence anisotropy using DPH probes quantifies membrane fluidity changes. For advanced imaging, use confocal microscopy with Nile Red staining to visualize lipid bilayer disruption . Compare results with control surfactants (e.g., SDS) to contextualize mechanistic differences.

Methodological Challenges and Solutions

Q. What purity thresholds are critical for reliable bioactivity studies, and how can contaminants like secondary amines be detected?

- Methodological Answer : Purity >98% (HPLC) is required to avoid confounding bioactivity results. For amine contamination, use a modified Kaiser test: secondary amines produce yellow-orange chromophores upon heating with ninhydrin, detectable via UV-Vis (λ = 480 nm). Alternatively, gas chromatography with flame ionization detection (GC-FID) can quantify residual amines at ppm levels .

Q. Which thermoanalytical techniques are optimal for characterizing phase transitions in solid-state forms of the compound?

- Methodological Answer : Differential scanning calorimetry (DSC) identifies melting points (expected range: 50–55°C for hydrated forms) and polymorphic transitions . Thermogravimetric analysis (TGA) quantifies hydrate water loss (e.g., monohydrates lose ~5% mass at 100–120°C). Pair with powder X-ray diffraction (PXRD) to correlate thermal events with crystallographic changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.